Methyl 2-(bromomethyl)-6-nitrobenzoate
Overview
Description
Methyl 2-(bromomethyl)-6-nitrobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C9H8BrNO4 and its molecular weight is 274.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Gas chromatography is used to determine 2-methyl-3-nitrobenzoic acid, a compound related to Methyl 2-(bromomethyl)-6-nitrobenzoate, for higher purity analysis in research and production (Xue & Nan, 2002).
Studies on nitration and bromination reactions of similar compounds have been conducted, offering insights into the chemical behavior and synthesis pathways of related benzoate compounds (Cooper & Scrowston, 1971).
Research on 6-Bromo-4-methylbenzofuroxan, a compound with a similar bromo and methyl group arrangement, sheds light on its chemical properties and potential applications (Takabatake et al., 2001).
The addition of sodium bromide increases the yield of 3-methyl-4-nitrobenzoic acid, suggesting potential applications in chemical synthesis involving brominated compounds (Cai & Shui, 2005).
A study on aromatic disulfides, which are structurally related to this compound, indicates their usefulness in biological material analysis (Ellman, 1959).
Solid-phase synthesis techniques have been employed to create tetrahydro-1,4-benzodiazepin-2-one derivatives using polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid, demonstrating the compound's utility in medicinal chemistry (Zhang et al., 2004).
The synthesis of 2,4-bis(bromomethyl)-estrone methyl ether, which shares a bromomethyl group with this compound, shows its potential for producing compounds with antiestrogenic activity (Kanamarlapudi, Sweet, & Warren, 1974).
Mechanism of Action
Target of Action
Methyl 2-(bromomethyl)-6-nitrobenzoate is a complex organic compound that may interact with various biological targets. It’s worth noting that similar compounds have been used in the synthesis of drugs like lenalidomide , which primarily targets Cereblon (CRBN), a protein involved in multiple cellular processes .
Mode of Action
It’s known that bromomethyl groups can undergo nucleophilic substitution reactions . In the case of lenalidomide, a nitro-substituted methyl 2-(bromomethyl) benzoate is used in its synthesis . The bromomethyl group may interact with its targets, leading to changes in their function.
Biochemical Pathways
It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound could potentially affect pathways involving carbon–carbon bond formation.
Pharmacokinetics
For instance, lenalidomide is known to have good bioavailability and is primarily metabolized in the liver .
Result of Action
It’s known that bromomethyl groups can react with various nucleophiles, potentially leading to a variety of downstream effects depending on the specific targets and cellular context .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which similar compounds are used are known to be exceptionally mild and functional group tolerant . This suggests that the compound could potentially be stable under a variety of conditions.
Biochemical Analysis
Cellular Effects
Its influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, remains to be explored .
Temporal Effects in Laboratory Settings
Information on the stability, degradation, and long-term effects of Methyl 2-(bromomethyl)-6-nitrobenzoate on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models, including any threshold effects or toxic or adverse effects at high doses, have not been reported in the literature .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues, including any transporters or binding proteins it interacts with, and any effects on its localization or accumulation, is currently lacking .
Properties
IUPAC Name |
methyl 2-(bromomethyl)-6-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9(12)8-6(5-10)3-2-4-7(8)11(13)14/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJJFLXTGHEZJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1[N+](=O)[O-])CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617200 | |
Record name | Methyl 2-(bromomethyl)-6-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61940-21-4 | |
Record name | Methyl 2-(bromomethyl)-6-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-(bromomethyl)-6-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of monitoring Methyl 2-(bromomethyl)-6-nitrobenzoate in Lenalidomide drug substance?
A: this compound (MON) is identified as a potential genotoxic impurity in Lenalidomide. Genotoxic impurities can interact with DNA and potentially cause mutations, leading to cancer. Therefore, it is crucial to monitor and control the levels of MON in Lenalidomide drug substance to ensure patient safety [].
Q2: How is this compound quantified in Lenalidomide drug substance according to the research?
A: The research describes a validated RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) method for quantifying MON in Lenalidomide. This method utilizes a C18 column (Ascentis Express F5) and a mobile phase composed of 0.1% perchloric acid and a mixture of methanol and acetonitrile. Detection is achieved using a UV detector set at 210 nm. This method demonstrated linearity, accuracy, precision, and robustness for quantifying MON within a specific concentration range [].
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